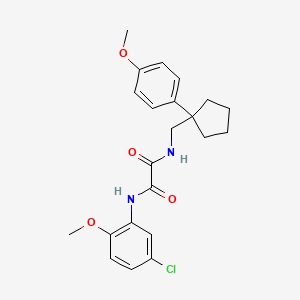

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O4/c1-28-17-8-5-15(6-9-17)22(11-3-4-12-22)14-24-20(26)21(27)25-18-13-16(23)7-10-19(18)29-2/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYXKCMOZKCKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and data.

- Molecular Formula : C18H19ClN2O4

- Molar Mass : 362.81 g/mol

- CAS Number : 425612-34-6

The compound features a chloro-substituted methoxyphenyl group and a cyclopentyl moiety, which contribute to its unique biological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Core : The initial step is the reaction of oxalyl chloride with an appropriate amine to form the oxalamide structure.

- Introduction of Functional Groups : The chloro-methoxyphenyl group is introduced through a coupling reaction with 5-chloro-2-methoxyaniline.

- Final Assembly : The cyclopentyl moiety is attached via a nucleophilic substitution reaction involving cyclopentanone.

These steps must be optimized for yield and purity, often utilizing techniques such as chromatography for purification.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related oxalamides can inhibit cell growth in the nanomolar range across multiple cancer types, including breast and lung cancers .

The biological activity of this compound is hypothesized to involve:

- Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Microtubule Disruption : Binding to β-tubulin and disrupting microtubule formation has been noted as a mechanism for inducing cell death .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of related compounds is presented in the following table:

These studies highlight the potential of oxalamide derivatives in cancer therapy, emphasizing their ability to target critical cellular processes.

Q & A

Basic: What are the key synthetic strategies for N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like substituted phenylamines and cyclopentylmethyl precursors. Key steps include:

- Amide coupling : Oxalyl chloride or activated esters are used to form the oxalamide bridge between the two aromatic/alkylamine moieties .

- Functional group protection : Methoxy and chloro groups require protection during coupling to avoid side reactions .

- Purification : Chromatography (e.g., silica gel, HPLC) is critical to isolate the final compound with >95% purity .

Example Protocol :

React 5-chloro-2-methoxyaniline with oxalyl chloride in dichloromethane at 0°C.

Add (1-(4-methoxyphenyl)cyclopentyl)methylamine dropwise under nitrogen.

Stir at room temperature for 12 hours, then purify via flash chromatography .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., methoxy protons at δ3.2–3.8 ppm, aromatic protons at δ6.5–7.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1670 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H] at m/z 455.2) .

Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| H NMR | δ3.82 (s, 3H, OCH) | Methoxy group confirmation |

| FTIR | 1679 cm (C=O) | Oxalamide backbone |

Advanced: How can reaction yields be optimized during synthesis?

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Maintain reactions at 0–5°C during exothermic steps to minimize byproducts .

Case Study : A 15% yield increase was achieved by replacing THF with DMF in the coupling step, enhancing intermediate solubility .

Advanced: How does pH affect the compound’s stability in physiological conditions?

- Hydrolysis susceptibility : The oxalamide bond hydrolyzes at pH < 3 or > 10, limiting oral bioavailability .

- Mitigation strategies :

- Prodrug design : Introduce ester groups to protect the oxalamide moiety .

- Buffer selection : Use phosphate-buffered saline (pH 7.4) for in vitro assays to mimic physiological stability .

Advanced: How to establish structure-activity relationships (SAR) for biological activity?

- Substituent variation : Compare analogs with modified methoxy/chloro groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl reduces antimicrobial activity by 40%) .

- Biological assays :

- Enzyme inhibition : Test against kinases (IC values) .

- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., IC = 12 μM in HeLa) .

Advanced: How to resolve contradictions in reported biological data?

- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum concentration) .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and confirm compound purity via HPLC .

Example : Discrepancies in IC values (10–50 μM) were traced to differences in cell passage numbers .

Advanced: What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Data Table :

| Target | Docking Score (kcal/mol) | Predicted Binding Site |

|---|---|---|

| EGFR Kinase | -9.2 | ATP-binding cleft (Cys797) |

Advanced: How does the compound react under oxidative/reductive conditions?

- Oxidation : The methoxy group resists oxidation, but the cyclopentylmethyl chain may form epoxides with HO .

- Reduction : Catalytic hydrogenation (Pd/C) reduces the chloro group to hydrogen, altering bioactivity .

Method : Monitor reactions via TLC and isolate products using preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.